1,3-Dichloro-5-methyl-2-nitrobenzene
Description
Contextual Significance in Organic Synthesis and Fine Chemical Development
The significance of 1,3-Dichloro-5-methyl-2-nitrobenzene (B2641196) in organic synthesis lies primarily in its role as a precursor or building block for the creation of fine chemicals. Halogenated nitroaromatic compounds, as a class, are pivotal intermediates in the production of a wide array of industrial and pharmaceutical products, including dyes, polymers, pesticides, and drugs. The presence of reactive sites—the nitro group and the chlorine atoms—allows for various chemical transformations.
The nitro group can be readily reduced to form an amino group, a fundamental transformation that converts the electron-withdrawing nitrobenzene (B124822) derivative into an electron-donating aniline (B41778) derivative. msu.edu This opens up pathways to synthesize substituted anilines, which are key components in many agrochemicals and pharmaceuticals. researchgate.net Furthermore, the chlorine atoms on the aromatic ring can potentially undergo nucleophilic aromatic substitution reactions, particularly when activated by the strongly electron-withdrawing nitro group. This reactivity allows for the introduction of other functional groups, further diversifying the synthetic possibilities. While specific, large-scale applications for this compound are not widely documented, its structural motifs are found in molecules used in chemical and biological research. ontosight.ai
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 89692-81-9 |
| Molecular Formula | C₇H₅Cl₂NO₂ |
| Molecular Weight | 206.03 g/mol |
| Physical Form | Solid |
This table is interactive. Click on the headers to sort.
Overview of Research Trends in Halogenated Nitroaromatic Compounds
Research involving halogenated nitroaromatic compounds is multifaceted, reflecting their industrial importance and environmental impact. A significant trend is the development of efficient and selective catalytic systems for their transformation. For instance, the selective catalytic reduction of halogenated nitroaromatics to produce halogenated anilines is a major focus, as these anilines are crucial intermediates for pesticides, herbicides, and dyes. researchgate.net Research in this area explores new catalysts, such as those based on platinum group metals, gold, and nickel, to improve reaction activity and selectivity, minimizing undesired side reactions like dehalogenation. researchgate.net
Conversely, the widespread use of these compounds has led to environmental contamination, making their remediation a critical area of research. nih.gov Halogenated nitroaromatics are often toxic, mutagenic, and resistant to degradation due to the electron-withdrawing nature of the nitro and halogen groups combined with the stability of the aromatic ring. nih.govnih.gov Consequently, a growing body of research is dedicated to understanding and enhancing their biodegradation. nih.gov Studies focus on identifying microorganisms and enzymatic pathways capable of mineralizing these persistent pollutants, offering sustainable options for environmental cleanup. nih.govmdpi.com
Fundamental Importance of Aromatic Substitution Patterns in Chemical Reactivity
The chemical behavior of this compound is fundamentally dictated by the electronic effects of its substituents and their positions on the benzene (B151609) ring. The interplay between these groups determines the molecule's reactivity towards both electrophilic and nucleophilic aromatic substitution. numberanalytics.comwikipedia.org
Electron-withdrawing Groups: The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both inductive and resonance effects. It strongly deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation more difficult than for benzene itself. libretexts.org The two chlorine atoms (-Cl) are also electron-withdrawing through their inductive effect, further deactivating the ring. quora.com
Electron-donating Group: The methyl group (-CH₃) is an electron-donating group through an inductive effect, which activates the aromatic ring towards electrophilic substitution. numberanalytics.com
Directing Effects: In electrophilic aromatic substitution, the orientation of incoming electrophiles is governed by the existing substituents. msu.edu
The nitro group is a meta-director. libretexts.org
The chlorine atoms and the methyl group are ortho, para-directors. numberanalytics.comwikipedia.org
Conversely, the presence of strong electron-withdrawing groups, particularly the nitro group positioned ortho and para to a halogen, can activate the ring for nucleophilic aromatic substitution. msu.edu In this molecule, the nitro group is ortho to one chlorine atom and para to the other, which would typically activate these sites for attack by a nucleophile.
Table 2: Substituent Effects on the Aromatic Ring of this compound
| Substituent | Position | Electronic Effect | Directing Effect (for EAS) |
|---|---|---|---|
| -NO₂ | 2 | Strongly Deactivating | Meta |
| -Cl | 1, 3 | Deactivating | Ortho, Para |
This table is interactive. Click on the headers to sort.
The specific substitution pattern of this compound, therefore, presents a classic case study in physical organic chemistry, demonstrating how a combination of activating, deactivating, and directing effects determines the ultimate reactivity of a polysubstituted aromatic compound. msu.edu
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-5-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAILBXQTJDSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3 Dichloro 5 Methyl 2 Nitrobenzene
Direct Synthetic Routes
Direct synthetic routes to 1,3-Dichloro-5-methyl-2-nitrobenzene (B2641196) involve the introduction of the nitro group or the halogen atoms in a regioselective manner onto a pre-existing substituted benzene (B151609) ring.
Regioselective Nitration of Dichlorotoluene Precursors
The most straightforward approach to the synthesis of this compound is the direct nitration of 3,5-dichlorotoluene (B1293413). In this electrophilic aromatic substitution reaction, the directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group.
The methyl group (-CH₃) is an activating group and an ortho, para-director. The chlorine atoms (-Cl) are deactivating groups but are also ortho, para-directors. In 3,5-dichlorotoluene, the two chlorine atoms are located at positions 3 and 5 relative to the methyl group at position 1. The positions ortho to the methyl group are 2 and 6, and the para position is 4. The positions ortho to the chlorine at C3 are C2 and C4, and the position para is C1 (which is blocked by the methyl group). The positions ortho to the chlorine at C5 are C4 and C6, and the position para is C1 (blocked).
When considering the combined directing effects, the positions most activated for electrophilic attack are 2, 4, and 6. The nitro group, being an electrophile, will preferentially substitute at one of these positions. The position C2 is sterically hindered by the adjacent methyl group and a chlorine atom. Position C4 is activated by both chlorine atoms (ortho) and the methyl group (para). Position C6 is sterically hindered by the adjacent chlorine and methyl groups. Therefore, nitration is expected to occur primarily at the C2 position, which is ortho to the methyl group and meta to both chlorine atoms, leading to the desired product, this compound.
Reaction Conditions for Nitration of 3,5-Dichlorotoluene
| Reagents | Conditions | Major Product |
| HNO₃ / H₂SO₄ | Varies (e.g., controlled temperature) | This compound |
This table is illustrative and specific reaction conditions and yields would need to be determined experimentally.
Directed Halogenation of Substituted Nitrotoluenes
An alternative direct approach is the halogenation of a substituted nitrotoluene. A potential precursor for this route is 3-methyl-2-nitroaniline. Through a Sandmeyer-type reaction, the amino group can be converted to a diazonium salt, which can then be replaced by a chlorine atom. Subsequent chlorination would then be directed by the existing substituents.
However, a more direct, albeit potentially less selective, route would be the direct chlorination of m-nitrotoluene. The methyl group is an ortho, para-director, while the nitro group is a strong deactivating group and a meta-director. In m-nitrotoluene (1-methyl-3-nitrobenzene), the methyl group directs incoming electrophiles to positions 2, 4, and 6. The nitro group directs to positions 5. The combined effect would likely lead to a mixture of chlorinated products. To achieve the desired this compound, a multi-step process involving sequential chlorination and control of reaction conditions would be necessary.
A plausible, though not explicitly documented, pathway could involve the initial chlorination of m-nitrotoluene. The first chlorination would likely occur at a position activated by the methyl group and not strongly deactivated by the nitro group. Further chlorination would then lead to the final product. For instance, chlorination of m-nitrotoluene could yield 2-chloro-5-nitrotoluene, which upon further chlorination could potentially yield this compound, although regioselectivity would be a significant challenge.
Multi-Step Transformations from Readily Available Aromatic Scaffolds
Starting from m-nitrotoluene, a multi-step synthesis can be proposed. As mentioned, direct chlorination is likely to produce a mixture of isomers. A more controlled approach could involve the following hypothetical steps:
Chlorination of m-Nitrotoluene: Under controlled conditions, chlorination of m-nitrotoluene could potentially yield a monochlorinated intermediate.
Separation of Isomers: The resulting mixture of monochlorinated isomers would require separation to isolate the desired precursor.
Second Chlorination: The isolated monochlorinated intermediate would then undergo a second chlorination to introduce the second chlorine atom at the desired position.
The directing effects of the substituents at each stage would need to be carefully considered to favor the formation of the desired isomer.
Another multi-step approach can be envisioned starting from a dichlorobenzene isomer, such as 1,3-dichlorobenzene (B1664543).
Nitration of 1,3-Dichlorobenzene: Nitration of 1,3-dichlorobenzene would introduce a nitro group. The two chlorine atoms are ortho, para-directors, but also deactivating. The incoming nitro group would be directed to the positions ortho and para to the chlorine atoms, primarily position 4 (para to one and ortho to the other) and position 2 (ortho to both, but sterically hindered). This would lead to a mixture of 1,3-dichloro-4-nitrobenzene and 1,3-dichloro-2-nitrobenzene (B1583056).
Friedel-Crafts Alkylation: A subsequent Friedel-Crafts alkylation to introduce the methyl group would be challenging. The presence of the deactivating nitro and chloro groups on the ring makes the molecule highly unreactive towards Friedel-Crafts reactions.
A more viable, though longer, route could start from 3,5-dichloroaniline (B42879).
Diazotization and Sandmeyer Reaction: 3,5-dichloroaniline can be diazotized and then subjected to a Sandmeyer reaction to introduce a different functional group that could later be converted to a methyl group.
Nitration: Nitration of the resulting compound.
Conversion to Methyl Group: Transformation of the introduced functional group into a methyl group.
Indirect Synthetic Pathways and Derivative Preparation
Derivative preparation starting from this compound could involve reactions of the nitro group, such as reduction to an amine, which would yield 2,6-dichloro-4-methylaniline. This aniline (B41778) derivative could then be used in further synthetic applications.
Introduction of Nitro Groups onto Methyl-Dichlorobenzene Frameworks
The most direct approach for the synthesis of this compound involves the electrophilic nitration of 3,5-dichlorotoluene. In this reaction, the methyl group of the 3,5-dichlorotoluene directs the incoming nitro group to the ortho and para positions. However, the para position is already occupied by a chlorine atom, and one of the ortho positions is sterically hindered by the adjacent chlorine atom. This leaves the other ortho position as the primary site for nitration.
C₇H₆Cl₂ + HNO₃ → C₇H₅Cl₂NO₂ + H₂O
Detailed research findings from patent literature describe a process where 3,5-dichlorotoluene is dissolved in a solvent like dichloroethane. google.com Nitric acid is then added dropwise at a controlled temperature. Despite the directing influence of the methyl group, the steric hindrance presented by the two chlorine atoms flanking the target nitration site significantly impacts the reaction's efficiency. This steric hindrance makes it difficult for the nitronium ion to attack the desired position on the aromatic ring, resulting in a comparatively low yield. One documented instance reports a yield of 3,5-dichloro-2-nitrotoluene as low as 32% under specific conditions, attributing this poor outcome to the significant steric hindrance. google.com
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| 3,5-Dichlorotoluene | 98% Nitric Acid | Dichloroethane | 40-45°C | 32% | google.com |
This data highlights the primary challenge in this synthetic approach: overcoming the steric hindrance to improve the reaction yield.
Halogen Exchange and Functional Group Interconversion Strategies
Alternative synthetic routes to this compound can be envisioned through halogen exchange and functional group interconversion strategies. These methods offer the potential to bypass the sterically hindered nitration step by introducing the nitro group or one of the chloro groups at a different stage of the synthesis.
A prominent example of a functional group interconversion strategy is the Sandmeyer reaction . wikipedia.orgnih.govlscollege.ac.inbyjus.com This reaction provides a versatile method for replacing an amino group on an aromatic ring with a variety of substituents, including halogens. wikipedia.orgnih.govlscollege.ac.inbyjus.com In the context of synthesizing this compound, a plausible synthetic pathway would commence with a precursor such as 3,5-dichloro-2-methylaniline.
The proposed synthetic sequence would involve the following steps:
Diazotization: The primary aromatic amine, 3,5-dichloro-2-methylaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.
Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) catalyst. This facilitates the replacement of the diazonium group (-N₂⁺) with a chlorine atom, with the evolution of nitrogen gas.
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
Given the challenges associated with the synthesis of this compound, particularly the low yield in direct nitration due to steric hindrance, the optimization of reaction conditions is a critical area of research. While specific optimization studies for the nitration of 3,5-dichlorotoluene are not extensively documented, principles derived from studies on the nitration of toluene (B28343) and other substituted aromatic compounds can be applied.
Key parameters that can be manipulated to enhance selectivity and yield include:
Nitrating Agent: The choice of nitrating agent can significantly influence the reaction's outcome. While the conventional mixed acid (HNO₃/H₂SO₄) is common, other reagents might offer better selectivity. For instance, studies on toluene nitration have explored the use of nitronium tetrafluoroborate (B81430) (NO₂BF₄) or nitrogen pentoxide (N₂O₅) in various solvents, which can sometimes provide milder reaction conditions and different selectivity profiles. icm.edu.plnih.gov
Catalyst: The use of solid acid catalysts, such as zeolites, has been investigated to improve the regioselectivity of nitration reactions. serdp-estcp.mil Zeolites can exert shape-selective control, favoring the formation of less sterically hindered isomers. For the nitration of 3,5-dichlorotoluene, a suitably chosen zeolite catalyst could potentially enhance the yield of the desired 2-nitro isomer by providing a constrained environment that favors the approach of the nitronium ion to the target position.
Temperature: Reaction temperature is a critical parameter in controlling the rate and selectivity of nitration. Lowering the temperature can sometimes improve selectivity by reducing the formation of byproducts. However, for a sterically hindered substrate like 3,5-dichlorotoluene, higher temperatures might be necessary to achieve a reasonable reaction rate, creating a trade-off between yield and selectivity that needs to be carefully optimized.
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and product distribution. Solvents like dichloromethane (B109758) or dichloroethane are often used for nitration reactions. google.comicm.edu.pl
The following table summarizes findings from studies on the catalytic nitration of toluene, which can inform potential optimization strategies for 3,5-dichlorotoluene nitration.
| Catalyst | Nitrating Agent | Temperature | Key Finding | Reference |
| H-ZSM-5 Zeolite | HNO₃ | Not specified | Can suppress the formation of meta-isomers and generate primarily para-nitrotoluene. | serdp-estcp.mil |
| Zeolite H⁺β | Nitric Acid/Acetic Anhydride | 0°C to room temp | High yields of mononitrotoluenes with varying ortho/para ratios depending on other substituents. | google.com |
| Dicationic Ionic Liquid | N₂O₅ | 50°C | Enhanced regioselectivity in toluene nitration with high conversion. | researchgate.net |
These studies suggest that a systematic investigation into different catalyst systems, nitrating agents, and reaction conditions could lead to a significant improvement in the yield and selectivity of this compound synthesis, overcoming the limitations imposed by steric hindrance.
Reaction Mechanisms and Reactivity of 1,3 Dichloro 5 Methyl 2 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aryl halides, such as 1,3-dichloro-5-methyl-2-nitrobenzene (B2641196), that possess strong electron-withdrawing groups are activated towards nucleophilic aromatic substitution (SNAr). libretexts.org This class of reaction is crucial for the synthesis of various derivatives where a chlorine atom is replaced by a nucleophile.
The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 reactions observed with alkyl halides. libretexts.org
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the benzene (B151609) ring is temporarily lost during this step.
Elimination of the Leaving Group: In the second step, the aromaticity is restored as the leaving group, a chloride ion, is expelled from the Meisenheimer complex.
The rate and regioselectivity of SNAr reactions are profoundly influenced by the electronic properties of the substituents on the benzene ring.
Nitro Group (-NO₂): The nitro group at the C2 position is a powerful electron-withdrawing group. It strongly activates the ring for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance. youtube.comyoutube.com The negative charge can be delocalized onto the oxygen atoms of the nitro group, which is a highly favorable interaction. For SNAr reactions, this activating effect is most potent when the electron-withdrawing group is positioned ortho or para to the leaving group. libretexts.org In this compound, the nitro group is ortho to both the C1 and C3 chlorine atoms, thereby activating both positions for substitution. However, steric hindrance between the adjacent chlorine atoms and the nitro group can force the nitro group to twist out of the plane of the aromatic ring, which may slightly reduce the extent of its electron-withdrawing resonance effect. mdpi.com
Methyl Group (-CH₃): The methyl group at the C5 position is an electron-donating group. Unlike in electrophilic aromatic substitution where such groups are activating, electron-donating groups deactivate the ring towards nucleophilic attack. They achieve this by destabilizing the negatively charged Meisenheimer complex. This deactivating effect is relatively weak compared to the strong activating effect of the nitro group. The primary influence of the methyl group is therefore electronic, with a minor contribution to the steric environment of the C3 chlorine.
The kinetics of the SNAr reaction are primarily governed by the stability of the Meisenheimer complex, which is reflected in the activation energy of the rate-determining first step.
The table below illustrates the relative reactivity of different substituted chlorobenzenes towards a nucleophile (e.g., methoxide), highlighting the activating effect of the nitro group.
| Compound | Relative Rate of Reaction |
| Chlorobenzene | 1 |
| 1-Chloro-4-nitrobenzene | 7 x 10¹⁰ |
| 1-Chloro-2,4-dinitrobenzene (B32670) | 2.4 x 10¹⁵ |
| This compound | Highly Activated |
Reduction Chemistry of the Aromatic Nitro Moiety
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are valuable synthetic intermediates. acs.org
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds. This process involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst.
The reaction typically proceeds under pressure in a solvent like ethanol (B145695) or ethyl acetate. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reduction is understood to proceed stepwise through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates, which are rapidly converted to the final amine (-NH₂) under the reaction conditions.
Reaction Pathway: Ar-NO₂ → [Ar-NO] → [Ar-NHOH] → Ar-NH₂
Careful control of reaction conditions is necessary to ensure high selectivity for the amine and to prevent undesirable side reactions, such as hydrodehalogenation (the replacement of chlorine atoms with hydrogen). researchgate.net
A variety of chemical reducing agents can also be employed to convert the nitro group to an amine. These methods are often used when specific functional groups in the molecule are incompatible with catalytic hydrogenation. organic-chemistry.org
Common methods include:
Metals in Acid: A classic and widely used method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). acs.org The metal acts as the electron donor for the reduction.
Hydrazine (B178648): Catalytic transfer hydrogenation using hydrazine (N₂H₄) in the presence of a catalyst like Pd/C or Fe-based catalysts offers a convenient alternative to using high-pressure hydrogen gas.
Sodium Dithionite (B78146): Aqueous sodium dithionite (Na₂S₂O₄) is a mild reducing agent capable of selectively reducing nitro groups in the presence of other reducible functionalities.
The table below summarizes various methods for the reduction of the nitro group in this compound to form 2,6-dichloro-4-methylaniline.
| Reagent(s) | Conditions | Description |
| H₂, Pd/C | Pressurized H₂, solvent (e.g., Ethanol) | A common, clean, and efficient catalytic method. |
| Fe, HCl | Reflux in aqueous acid | A classic, cost-effective method using dissolving metal reduction. acs.org |
| SnCl₂, HCl | Aqueous acid | Another effective dissolving metal method, often providing clean reductions. |
| Na₂S₂O₄ | Aqueous solution | A milder reducing agent, useful for sensitive substrates. |
Formation of Reduced Nitrogen-Containing Derivatives
The nitro group of this compound is susceptible to reduction, a common transformation for nitroaromatic compounds. This process yields the corresponding aniline (B41778) derivative, 2,6-dichloro-4-methylaniline. The reduction can be achieved through various established methods, including catalytic hydrogenation using catalysts like palladium or platinum, or by employing reducing metals such as iron, tin, or zinc in an acidic medium. msu.edu
This transformation is analogous to the reduction of other dichloronitrobenzene isomers. For instance, 1,4-dichloro-2-nitrobenzene (B41259) is readily hydrogenated to form 1,4-dichloroaniline, and 2,4-dichloronitrobenzene (B57281) can be reduced to 2,4-dichloroaniline. wikipedia.orgnih.gov These reactions are fundamental in synthetic organic chemistry as they convert electron-withdrawing nitro groups into electron-donating amino groups, significantly altering the chemical properties and reactivity of the aromatic ring. msu.edu The resulting anilines are valuable intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. nih.gov
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.eg The reactivity of the benzene ring towards EAS is profoundly influenced by the nature of the substituents already present. In this compound, the ring is substituted with two deactivating chloro groups, a strongly deactivating nitro group, and an activating methyl group. The cumulative effect of these substituents renders the aromatic ring significantly electron-deficient and thus, less reactive towards electrophiles compared to benzene. msu.edu Consequently, forcing electrophilic substitution to occur typically requires harsh reaction conditions. msu.edu
Regioselectivity and Orientation Control in EAS
The position of an incoming electrophile on the this compound ring is dictated by the directing effects of the existing substituents.
Nitro Group (-NO₂): Located at C-2, this is a powerful deactivating group and a meta-director. It directs incoming electrophiles to the positions meta to itself, which are C-4 and C-6. chemguide.co.ukmasterorganicchemistry.com
Chloro Groups (-Cl): Located at C-1 and C-3, halogens are deactivating groups but are ortho, para-directors due to the ability of their lone pairs to stabilize the intermediate carbocation (arenium ion) through resonance. The chlorine at C-1 directs to positions C-2, C-4, and C-6. The chlorine at C-3 directs to positions C-2, C-4, and C-6. libretexts.org
Methyl Group (-CH₃): Located at C-5, this is an activating group and an ortho, para-director. It directs incoming electrophiles to positions C-2, C-4, and C-6. chemguide.co.uk
When multiple substituents are present, the most powerful activating group generally controls the regioselectivity. masterorganicchemistry.com In this molecule, the methyl group is the sole activating substituent, while the nitro and chloro groups are deactivating. Therefore, the methyl group is the primary directing influence, guiding the electrophile to its ortho positions (C-4 and C-6) and its para position (C-2). Since the C-2 position is already occupied, electrophilic attack is predicted to occur at the C-4 and C-6 positions, which are also favored by the directing effects of the nitro and chloro groups.
Nitration and Halogenation Studies
Specific studies on the nitration and halogenation of this compound are not extensively detailed in the literature. However, its reactivity can be inferred from related compounds and general principles of EAS.
Nitration: This reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orglibretexts.org For a heavily deactivated ring such as this, the reaction would likely require elevated temperatures. A study on the nitration of the closely related compound 1,3-dichloro-2-nitrobenzene (B1583056) in sulfuric acid or oleum (B3057394) showed that the reaction proceeds with a normal rate profile to yield the expected nitro product. rsc.org However, it was also noted that under conditions of low nitric acid concentration, sulfonation can become a competing process. rsc.org
Halogenation: The introduction of a halogen (e.g., Cl or Br) onto the aromatic ring requires a Lewis acid catalyst, such as FeCl₃, FeBr₃, or AlCl₃. minia.edu.eg The catalyst polarizes the halogen molecule, generating a potent electrophile (e.g., Br⁺) that can attack the deactivated ring. libretexts.org Given the electronic properties of this compound, these reactions would necessitate forcing conditions.
Comparative Reactivity with Related Nitroaromatic Systems
The reactivity of this compound is best understood by comparing it with simpler, related structures. The presence of multiple deactivating groups makes it significantly less reactive in EAS reactions than nitrobenzene (B124822) or dichlorobenzenes.
Steric and Electronic Effects of Ortho-Substituents
A significant feature of this compound is the placement of the nitro group at C-2 between two chlorine atoms at C-1 and C-3. This arrangement creates considerable steric hindrance around the nitro group. This phenomenon, often referred to as the "ortho effect," can force the nitro group to twist out of the plane of the benzene ring. wikipedia.orgvedantu.com
Normally, the nitro group deactivates the ring powerfully through resonance (a -M effect), which requires the nitro group to be coplanar with the ring to allow for effective overlap of p-orbitals. If steric hindrance from the adjacent chlorine atoms disrupts this coplanarity, the resonance effect is diminished. researchgate.net While the strong inductive electron withdrawal (-I effect) of the nitro group remains, the reduction in its resonance deactivation could make the ring slightly less deactivated than a comparable system where the nitro group is planar. Steric hindrance from the existing substituents can also influence the regioselectivity of an incoming electrophile, potentially favoring attack at the less crowded C-4 or C-6 positions. libretexts.orgyoutube.com
Interplay of Halogen and Nitro Groups in Activating/Deactivating Aromatic Rings
Deactivating Effects: The primary influence is strong deactivation. The nitro group withdraws electron density from the ring through both the inductive effect and the resonance effect. msu.edu Each chlorine atom also withdraws electron density strongly via the inductive effect due to its high electronegativity. msu.edumsu.edu The cumulative result of one nitro and two chloro groups is a significant reduction in the ring's nucleophilicity, making it resistant to attack by electrophiles. quora.com
Spectroscopic Characterization in Advanced Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule.
Elucidation of Molecular Structure and Isomeric Purity
¹H and ¹³C NMR spectroscopy would be instrumental in confirming the molecular structure of 1,3-Dichloro-5-methyl-2-nitrobenzene (B2641196). The number of signals, their chemical shifts, and their splitting patterns in the ¹H NMR spectrum would correspond to the different types of protons in the molecule. Similarly, the ¹³C NMR spectrum would show a distinct signal for each unique carbon atom. The integration of the proton signals would confirm the relative number of protons in different environments, and the absence of unexpected signals would provide a measure of the isomeric purity of the sample.
¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
A detailed analysis of the ¹H and ¹³C NMR spectra would allow for the specific assignment of each signal to a particular proton or carbon atom in the this compound molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and chloro substituents, as well as the electron-donating effect of the methyl group. Coupling constants (J-values) between adjacent protons, observed in the ¹H NMR spectrum, would provide valuable information about the connectivity of the atoms in the aromatic ring.
Interactive Data Table: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| CH₃ | ~2.4 | Singlet | N/A |
| Ar-H | ~7.5-7.8 | Doublet | J = ~2-3 |
| Ar-H | ~7.5-7.8 | Doublet | J = ~2-3 |
Interactive Data Table: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| CH₃ | ~20 |
| C-Cl | ~130-135 |
| C-NO₂ | ~145-150 |
| C-H | ~125-130 |
| C (quaternary) | ~135-140 |
Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)
Assignment of Fundamental Vibrational Modes
The FT-IR and FT-Raman spectra of this compound would exhibit a series of absorption bands corresponding to the fundamental vibrational modes of the molecule. These modes include stretching and bending vibrations of the C-H, C-C, C-Cl, and C-N bonds, as well as the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.
Correlation of Spectral Features with Molecular Structure
The positions and intensities of the observed vibrational bands can be correlated with specific structural features of the molecule. For example, the strong absorption bands in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹ in the FT-IR spectrum are characteristic of the asymmetric and symmetric stretching vibrations of the NO₂ group, respectively. The C-Cl stretching vibrations would be expected in the lower frequency region of the spectrum. The aromatic C-H and C=C stretching vibrations would also have characteristic frequencies.
Interactive Data Table: Predicted Vibrational Modes
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |
| NO₂ asymmetric stretch | ~1540 | Weak |
| NO₂ symmetric stretch | ~1350 | Strong |
| Aromatic C-H stretch | ~3100-3000 | Moderate |
| CH₃ stretch | ~2950-2850 | Moderate |
| Aromatic C=C stretch | ~1600-1450 | Strong |
| C-Cl stretch | ~800-600 | Strong |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing two chlorine atoms. Fragmentation of the molecular ion would lead to the formation of various daughter ions, providing further confirmation of the molecular structure. The loss of the nitro group (NO₂) or a chlorine atom would be expected fragmentation pathways.
Analysis of Molecular Ion Peaks and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound, the mass spectrum reveals distinct characteristics shaped by its elemental composition.
The molecular weight of this compound (C₇H₅Cl₂NO₂) is determined by the sum of the atomic masses of its constituent atoms. A crucial feature in the mass spectrum of this compound is the isotopic distribution of chlorine. Naturally occurring chlorine consists of two primary isotopes: ³⁵Cl (approximately 75.5% abundance) and ³⁷Cl (approximately 24.5% abundance). docbrown.info Consequently, any ion containing two chlorine atoms will exhibit a characteristic cluster of peaks.
The molecular ion region will display three main peaks:
M+ peak: Corresponds to the ion containing two ³⁵Cl isotopes.
M+2 peak: Corresponds to the ion containing one ³⁵Cl and one ³⁷Cl isotope.
M+4 peak: Corresponds to the ion containing two ³⁷Cl isotopes.
The expected relative intensity ratio of these peaks is approximately 9:6:1, which provides a clear signature for the presence of two chlorine atoms in the molecule or its fragments. docbrown.info
Electron ionization (EI) is a high-energy technique that often causes the molecular ion to break apart into smaller, characteristic fragments. The analysis of these fragmentation patterns provides a roadmap to the molecule's structure. For this compound, predictable fragmentation pathways include the loss of the nitro group, chlorine atoms, or the methyl group.
The table below outlines the expected molecular ion cluster and major fragments for this compound.
| Ion/Fragment | Formula | Calculated m/z (for ³⁵Cl) | Description |
| [M]⁺ | [C₇H₅³⁵Cl₂NO₂]⁺ | 205 | Molecular ion (³⁵Cl, ³⁵Cl) |
| [M+2]⁺ | [C₇H₅³⁵Cl³⁷ClNO₂]⁺ | 207 | Molecular ion (³⁵Cl, ³⁷Cl) |
| [M+4]⁺ | [C₇H₅³⁷Cl₂NO₂]⁺ | 209 | Molecular ion (³⁷Cl, ³⁷Cl) |
| [M-NO₂]⁺ | [C₇H₅³⁵Cl₂]⁺ | 159 | Loss of nitro group |
| [M-Cl]⁺ | [C₇H₅³⁵ClNO₂]⁺ | 170 | Loss of a chlorine atom |
| [M-CH₃]⁺ | [C₆H₂³⁵Cl₂NO₂]⁺ | 190 | Loss of methyl group |
| [M-NO₂-Cl]⁺ | [C₇H₅³⁵Cl]⁺ | 124 | Loss of nitro group and a chlorine atom |
Application of GC-MS for Product Identity Verification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a definitive tool for verifying the identity and purity of volatile and semi-volatile compounds. emerypharma.comnih.gov
The process begins with the injection of the sample into the gas chromatograph. The compound is vaporized and travels through a long, narrow column. Separation is achieved based on the compound's boiling point and its differential interactions with the column's stationary phase. youtube.com Each compound exits the column at a specific, reproducible time known as its retention time, which is a characteristic property under a given set of analytical conditions.
As the separated this compound elutes from the GC column, it enters the mass spectrometer. quora.com Here, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum.
The verification of product identity is achieved through a two-fold confirmation:
Retention Time: The synthesized product must exhibit a single, sharp peak at a retention time that matches that of a known, authentic standard of this compound run under identical GC conditions.
Mass Spectrum: The mass spectrum recorded for the product's peak must be identical to the expected spectrum. nist.gov This includes confirming the correct m/z values and relative abundances of the molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺) and the key fragment ions, as detailed in the previous section.
The combination of a specific retention time and a matching mass spectrum "fingerprint" provides exceptionally high confidence in the structural assignment and confirms the successful synthesis of the target compound. youtube.com
Electronic Absorption Spectroscopy (UV-Vis) Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. shu.ac.uk The technique is particularly useful for studying molecules containing conjugated π-electron systems.
Analysis of Electronic Transitions in Conjugated Systems
The structure of this compound contains a benzene (B151609) ring, which is a conjugated π-system. Attached to this ring are substituents (Cl, CH₃, NO₂) that modify its electronic properties and, consequently, its UV-Vis absorption spectrum. The nitro group (NO₂) in particular is a strong chromophore—a part of the molecule responsible for its color—while the chlorine atoms and methyl group act as auxochromes, which modify the absorption of the chromophore.
The absorption of UV-Vis radiation by this molecule is dominated by two main types of electronic transitions: libretexts.orgcutm.ac.in
π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. In aromatic systems like benzene, these transitions are typically strong, resulting in absorption bands with high molar absorptivity (ε). For substituted benzenes like this compound, these bands are shifted to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene due to the electronic effects of the substituents. For example, 4-nitrotoluene, a related compound, shows a maximum absorption around 265 nm. nih.gov
n → π* Transitions: This type of transition involves promoting a non-bonding electron (n), located on the oxygen atoms of the nitro group, to an anti-bonding π* orbital of the aromatic ring. These transitions are "forbidden" by quantum mechanical selection rules, meaning they are much less probable than π → π* transitions. As a result, they appear as weak absorption bands (low molar absorptivity) at longer wavelengths. cutm.ac.in
| Transition Type | Orbitals Involved | Expected Intensity | General Spectral Region |
| π → π | Bonding π (aromatic ring) → Anti-bonding π (aromatic ring) | High (ε > 1,000) | 200-300 nm |
| n → π | Non-bonding n (NO₂ group) → Anti-bonding π (aromatic ring) | Low (ε < 100) | > 300 nm |
Investigation of Charge Transfer Interactions in Related Complexes
The nitro group and chlorine atoms are strongly electron-withdrawing, making the aromatic ring of this compound electron-deficient. This property allows it to function as an electron acceptor in the presence of an electron-rich donor molecule, leading to the formation of a charge-transfer (CT) complex. nih.gov CT complexes are formed when an electron is partially transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. mdpi.com
UV-Vis spectroscopy is a primary tool for studying these interactions. The formation of a CT complex is typically signaled by the appearance of a new, broad, and often intense absorption band in the visible region of the spectrum, at a wavelength longer than the absorption maxima of either the individual donor or acceptor molecules. zenodo.orgbas.bg This new band is the "charge-transfer band" and corresponds to the energy required to excite an electron from the donor to the acceptor within the complex.
For instance, when a solution of an electron acceptor like a dihalodinitrobenzene is mixed with an electron donor like pyrene, a new color develops, and a new absorption band can be observed, confirming the formation of a 1:1 complex. zenodo.org The intensity of this CT band is proportional to the concentration of the complex. By systematically varying the concentrations of the donor and acceptor and measuring the absorbance of the CT band, one can determine key thermodynamic parameters of the complex, such as its stoichiometry (often 1:1) and its formation constant (KCT), which is a measure of the complex's stability. mdpi.combas.bg
Computational Chemistry and Theoretical Studies of 1,3 Dichloro 5 Methyl 2 Nitrobenzene
Quantum Chemical Calculations (DFT, Hartree-Fock, MP2)
Quantum chemical calculations are powerful tools for predicting the properties of molecules. Methodologies such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are commonly used to investigate molecular geometries, vibrational frequencies, and electronic properties. For halogenated nitrobenzenes, DFT methods, particularly with the B3LYP functional, have been shown to provide results that correlate well with experimental data.
Optimization of Molecular Geometry and Conformational Analysis
The first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For aromatic compounds like 1,3-dichloro-5-methyl-2-nitrobenzene (B2641196), this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
In related dichloronitrobenzene compounds, the benzene (B151609) ring generally maintains its planar structure. However, the substituents—chlorine atoms, a methyl group, and a nitro group—can cause minor distortions to the ring's hexagonal symmetry. A key feature in many ortho-substituted nitrobenzenes is the orientation of the nitro group relative to the plane of the benzene ring. Steric hindrance between the bulky nitro group and the adjacent chlorine atom at position 2 would likely force the nitro group to twist out of the plane of the benzene ring. This twisting is a common phenomenon observed in similar molecules and influences the molecule's electronic properties and reactivity.
Table 1: Predicted Geometrical Parameters for a Representative Dichloronitrobenzene (Note: Data is based on calculations for a similar isomer, 1,4-dichloro-2-nitrobenzene (B41259), and is intended to be illustrative.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (ring) | 1.38 - 1.40 | 118 - 122 |
| C-H | ~1.08 | - |
| C-Cl | ~1.74 | - |
| C-N | ~1.48 | - |
| N-O | ~1.22 | - |
| C-C-C (ring) | - | 118 - 122 |
| C-N-O | - | ~118 |
| O-N-O | - | ~124 |
This interactive table provides a general overview of expected bond lengths and angles. Specific values for this compound would require dedicated computational studies.
Calculation of Harmonic Vibrational Frequencies and Intensities
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.
For this compound, the calculated vibrational spectrum would exhibit characteristic bands for the functional groups present:
C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
CH₃ group vibrations: Symmetric and asymmetric stretching and bending modes would appear.
NO₂ group vibrations: Strong asymmetric and symmetric stretching bands are expected around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C-Cl stretching: These vibrations are generally found in the 505-760 cm⁻¹ range.
Aromatic ring vibrations: C-C stretching modes within the ring are characteristic in the 1400-1600 cm⁻¹ region.
Theoretical calculations on analogous molecules have shown good agreement with experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors to the computed frequencies to account for anharmonicity and basis set limitations.
Determination of Mulliken's Net Charges and Charge Distributions
Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule. This provides insight into the charge distribution and helps to identify electrophilic and nucleophilic sites.
In this compound, the high electronegativity of the oxygen and chlorine atoms is expected to lead to a significant negative charge on these atoms. The nitrogen atom of the nitro group and the carbon atoms attached to the electronegative substituents will likely carry a partial positive charge. This charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules. Studies on similar compounds using both HF and DFT methods have consistently shown this pattern of charge distribution.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity.
Characterization of Highest Occupied Molecular Orbital (HOMO)
The HOMO represents the outermost orbital containing electrons and acts as an electron donor. In substituted benzenes, the HOMO is typically a π-orbital delocalized over the aromatic ring. The presence of electron-donating groups (like the methyl group) can raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (like the nitro and chloro groups) tend to lower the HOMO energy. For this compound, the HOMO is expected to be primarily localized on the benzene ring, with some contribution from the methyl and chlorine substituents.
Characterization of Lowest Unoccupied Molecular Orbital (LUMO)
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. For nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring. The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack. The distribution of the LUMO indicates the most probable sites for receiving electrons.
The HOMO-LUMO energy gap for halogenated nitrobenzenes is a critical parameter. A smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. Computational studies on related compounds allow for the prediction of this energy gap, which in turn helps in understanding the molecule's electronic transitions and its potential for charge transfer within the molecule.
Correlation of HOMO-LUMO Gap with Chemical Reactivity
The energy gap between the HOMO and LUMO is a critical parameter in quantum chemistry for predicting the chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally indicates a more reactive species, as less energy is required to excite an electron from the ground state, making the molecule more prone to chemical reactions. Conversely, a larger gap suggests greater stability and lower chemical reactivity.
For this compound, specific values for the HOMO and LUMO energies, and consequently the energy gap, have not been documented in computational studies. Without these foundational calculations, a quantitative analysis of its reactivity in comparison to similar molecules cannot be performed. Such a study would typically involve calculating these orbital energies to predict the molecule's behavior as an electron donor (related to HOMO energy) or an electron acceptor (related to LUMO energy).
Molecular Electrostatic Potential (MEP) Mapping
MEP mapping is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where different colors represent varying levels of electrostatic potential, thereby identifying regions that are electron-rich or electron-poor.
Identification of Electrostatic Potential Minima and Maxima
An MEP map would reveal the electrostatic potential minima (regions of most negative potential, typically colored red) and maxima (regions of most positive potential, usually colored blue). The negative regions are associated with lone pairs of electrons and are susceptible to electrophilic attack, while the positive regions indicate electron-deficient areas that are targets for nucleophiles. For this compound, the oxygen atoms of the nitro group would be expected to be regions of significant negative potential. However, without specific computational studies, the precise values and locations of these minima and maxima remain undetermined.
Prediction of Nucleophilic and Electrophilic Attack Sites
Based on the general principles of MEP analysis, the electron-rich areas (minima) around the nitro group would be the predicted sites for electrophilic attack. Conversely, the electron-deficient regions (maxima), likely associated with the aromatic ring influenced by the electron-withdrawing nitro and chloro groups, would be the anticipated sites for nucleophilic attack. A detailed MEP map would provide a more nuanced prediction, taking into account the combined electronic effects of all substituents. As no such map is available in the literature, a precise prediction of the most likely sites for chemical attack on this compound cannot be definitively stated.
Electronic Properties and Spectroscopic Simulations
Computational methods are also employed to predict the electronic and spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.
Prediction of Absorption Wavelengths and Excitation Energies
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. This analysis predicts the wavelengths at which a molecule absorbs light (λmax) and the corresponding excitation energies. Such data are crucial for understanding the electronic transitions within the molecule. For this compound, there are no published studies detailing its predicted UV-Visible absorption spectrum.
Simulated Infrared and Raman Spectra for Experimental Validation
The simulation of infrared (IR) and Raman spectra is another key application of computational chemistry. By calculating the vibrational frequencies of a molecule, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental spectra to confirm the molecular structure and aid in the assignment of vibrational modes. To date, no simulated IR or Raman spectra for this compound have been reported in the scientific literature.
Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical study of the chemical compound this compound. While this compound is available commercially and its basic properties are documented, in-depth computational chemistry research, particularly concerning its solvent effects and intermolecular interactions, does not appear to be publicly accessible. Consequently, a detailed analysis as specified in the requested article outline cannot be provided at this time.
Efforts to locate scholarly articles or databases containing information on the application of continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), specifically to this compound have been unsuccessful. Such studies are crucial for understanding how the compound behaves in different solvent environments, which is a key aspect of its chemical reactivity and potential applications. Without these foundational studies, any discussion on this topic would be purely speculative and fall short of the required scientific accuracy.
Similarly, a detailed analysis of the aromatic interactions and crystal packing of this compound is not available in the current body of scientific literature. Crystal structure analysis, typically performed using techniques like X-ray crystallography and supplemented by computational modeling, provides critical insights into the solid-state properties of a compound. This includes understanding the nature of intermolecular forces, such as π-π stacking and halogen bonding, which govern the packing of molecules in a crystal lattice. The absence of published crystallographic data or theoretical packing studies for this specific compound makes it impossible to generate the requested detailed findings and data tables.
While research exists for structurally related compounds, such as other isomers of dichloronitrotoluene or similar substituted nitrobenzenes, extrapolating this data to this compound would not be scientifically rigorous. The specific placement of the chloro, methyl, and nitro groups on the benzene ring profoundly influences the molecule's electronic distribution, steric profile, and, consequently, its intermolecular interactions and behavior in solution. Therefore, direct studies on the title compound are necessary for an accurate and authoritative discussion.
Until dedicated computational and crystallographic studies on this compound are conducted and published, a comprehensive and scientifically validated article on its computational chemistry and theoretical aspects, as per the requested outline, cannot be responsibly generated.
Advanced Applications in Organic Synthesis and Precursor Chemistry
Role as an Intermediate in Multi-Step Organic Transformations
The utility of 1,3-Dichloro-5-methyl-2-nitrobenzene (B2641196) in organic synthesis is centered on the reactivity of its functional groups. The electron-withdrawing nitro group activates the chlorine atoms for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations.
Synthesis of Complex Aromatic Heterocycles
Chlorinated nitroaromatic compounds are recognized as valuable building blocks for the synthesis of a wide variety of heterocyclic structures. mdpi.com The transformation of this compound into a heterocyclic system would typically involve one of two primary strategies. The first is the reduction of the nitro group to form an aniline (B41778) derivative. This amine can then undergo condensation and cyclization reactions with other reagents to form nitrogen-containing heterocycles. A second approach involves the nucleophilic substitution of one of the activated chlorine atoms by a species containing another heteroatom (such as oxygen, sulfur, or a different nitrogen atom), which can then participate in a subsequent ring-forming reaction. For instance, the isomeric compound 2-chloro-6-nitrotoluene (B1664060) serves as a known intermediate in the synthesis of the pharmaceutical vasicine. mdpi.com
Precursor for Advanced Aromatic Compounds
The class of dichloronitrobenzene compounds serves as established intermediates in the manufacturing of agrochemicals, pharmaceuticals, pigments, and ultraviolet absorbents. nih.gov The chemical structure of this compound provides multiple reaction sites for building more complex molecules. The nitro group can be converted to an amino group, which is a precursor for diazonium salts. These salts are exceptionally versatile intermediates, capable of undergoing Sandmeyer-type reactions to introduce a wide range of substituents onto the aromatic ring. chemicalforums.com This versatility positions the compound as a potential starting material for creating novel, highly substituted aromatic compounds with specialized functions.
Derivatization for Functional Material Development
The process of derivatization involves chemically modifying a core molecule to produce new compounds with enhanced or specific properties for use in materials science.
Incorporation into Polymeric Scaffolds and Ligand Design
Based on available scientific literature, the specific derivatization of this compound for the purpose of incorporation into polymeric scaffolds or for the explicit design of ligands is not documented.
Research Applications as Substrates for Enzymatic Studies
The study of enzyme-substrate interactions is fundamental to biochemistry and drug development. Certain compounds can act as specific substrates for particular enzymes, allowing researchers to measure enzymatic activity and investigate metabolic pathways.
Probes for Investigating Glutathione (B108866) S-Transferase Enzymes
Glutathione S-Transferases (GSTs) are a critical family of enzymes involved in Phase II detoxification pathways. researchgate.net Their primary function is to protect cells by catalyzing the conjugation of glutathione (GSH) to a wide range of electrophilic compounds, including xenobiotics and products of oxidative stress. researchgate.netnih.gov
Researchers utilize specific substrates to measure the activity of different GST isoenzymes. Several isomers of dichloronitrobenzene are well-established model substrates for this purpose. For example, 1,2-dichloro-4-nitrobenzene (DCNB) is a specific substrate used to investigate the activity of the Mu class of GSTs. researchgate.netnih.govscielo.br Studies using DCNB have been conducted in various organisms to understand toxicological responses and detoxification mechanisms. researchgate.net Another related compound, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), is employed as a more general substrate to assay the activity of multiple GST classes, including alpha, mu, and pi. researchgate.netnih.gov While these related chlorinated nitrobenzenes are extensively used as probes in enzymatic studies, the specific application of this compound as a substrate for investigating Glutathione S-Transferase enzymes is not explicitly described in the surveyed literature.
| Compound | GST Class Specificity | Application | Reference |
|---|---|---|---|
| 1,2-Dichloro-4-nitrobenzene (DCNB) | Mu class | Specific substrate to measure Mu class GST activity and investigate toxicological responses. | researchgate.netnih.govscielo.br |
| 1-Chloro-2,4-dinitrobenzene (CDNB) | Multiple (Alpha, Mu, Pi) | General substrate for assaying overall GST activity. | researchgate.netnih.gov |
Studies on Biocatalytic Transformations of Nitroaromatic Compounds
The biocatalytic transformation of nitroaromatic compounds, a class of chemicals widely used in industrial synthesis, has garnered significant attention due to their environmental persistence and potential toxicity. asm.org The electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, makes these compounds resistant to oxidative degradation. asm.org However, various microorganisms have evolved specific enzymatic pathways to metabolize these substances, often utilizing them as sources of carbon, nitrogen, and energy. asm.orgnih.gov Research into these pathways provides a foundation for understanding the potential biotransformation of this compound.
Microbial strategies for degrading nitroaromatic compounds typically follow two main routes: oxidative and reductive pathways.
Oxidative Pathways: A common initial mechanism in the aerobic degradation of nitroaromatic compounds is the dioxygenase-catalyzed attack on the aromatic ring. nih.gov This process, involving Rieske non-heme iron oxygenases, incorporates two oxygen atoms into the benzene ring, leading to the formation of a substituted catechol and the elimination of the nitro group as nitrite (B80452). nih.gov For instance, the degradation of 2-chloronitrobenzene by Pseudomonas stutzeri ZWLR2-1 proceeds through an oxidative pathway where a dioxygenase converts it to 3-chlorocatechol. nih.gov Similarly, Diaphorobacter sp. strain JS3051 utilizes a dioxygenase system to transform 2,3-dichloronitrobenzene (B165493) into 3,4-dichlorocatechol. nih.gov These pathways highlight a likely route for the aerobic biotransformation of this compound, which would involve an initial dioxygenation to yield a dichlorinated and methylated catechol derivative.
Reductive Pathways: Under anaerobic conditions, the primary route of biotransformation involves the reduction of the nitro group. nih.gov This process is catalyzed by enzymes known as nitroreductases, which are typically NAD(P)H-dependent flavoenzymes. nih.gov The reduction occurs in a stepwise manner, proceeding through nitroso and hydroxylamino intermediates to form the corresponding aromatic amine. nih.gov
Studies on dinitrotoluenes, such as 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene, by Clostridium acetobutylicum have shown the formation of hydroxylaminonitrotoluenes and subsequently dihydroxylaminotoluenes. dss.go.thtdl.org Further reduction can lead to aminonitrotoluenes and eventually diaminotoluenes. dss.go.thtdl.org This stepwise reduction of nitro groups is a central theme in the anaerobic metabolism of nitroaromatics. nih.gov For this compound, a similar reductive pathway would be expected to yield 2,4-dichloro-6-methylaniline (B42851) as the final product.
The table below summarizes findings from studies on compounds structurally related to this compound, illustrating the common enzymatic strategies employed by microorganisms.
| Substrate | Microorganism/Enzyme System | Pathway Type | Key Metabolite(s) |
| 2,3-Dichloronitrobenzene | Diaphorobacter sp. strain JS3051 | Oxidative | 3,4-Dichlorocatechol |
| 2-Chloronitrobenzene | Pseudomonas stutzeri ZWLR2-1 | Oxidative | 3-Chlorocatechol |
| 2,4-Dinitrotoluene | Clostridium acetobutylicum | Reductive | Hydroxylaminonitrotoluenes, Dihydroxylaminotoluenes |
| 2,6-Dinitrotoluene | Clostridium acetobutylicum | Reductive | Hydroxylaminonitrotoluenes, Dihydroxylaminotoluenes |
| 2,4,6-Trinitrotoluene (TNT) | Anaerobic Sludge | Reductive | Aminodinitrotoluenes, Diaminonitrotoluenes, Triaminotoluene |
The fate of the resulting intermediates is crucial. In oxidative pathways, the catechol derivatives are typically channeled into central metabolic pathways via ring-cleavage dioxygenases. nih.gov In reductive pathways, the resulting aromatic amines may undergo further transformations. For example, under certain conditions, 2,4-diamino-6-nitrotoluene (B1208478) can be transformed into an acetylated metabolite by Pseudomonas fluorescens. nih.gov The complete mineralization of these compounds often requires a consortium of different microbial species with complementary metabolic capabilities. nih.gov
While direct studies on the biocatalytic transformation of this compound are not extensively documented, the established principles of microbial degradation of halogenated nitroaromatic compounds provide a strong predictive framework for its potential metabolic fate. nih.govnih.gov
Future Research Directions and Emerging Methodologies
Development of Sustainable and Green Synthetic Protocols
The traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of mixed acids (sulfuric and nitric acid), which present significant environmental and safety challenges. beilstein-journals.orgrsc.org Future research will undoubtedly prioritize the development of green and sustainable synthetic routes for 1,3-dichloro-5-methyl-2-nitrobenzene (B2641196).
Emerging methodologies such as continuous flow chemistry offer a promising alternative to conventional batch processing. rsc.orgvapourtec.com Flow reactors provide enhanced control over reaction parameters like temperature and mixing, which is crucial for managing the exothermic nature of nitration reactions. vapourtec.comsoton.ac.uk This technology can lead to higher yields, improved safety profiles, and reduced waste generation. For analogous compounds like dichlorotoluenes, continuous flow processes have been explored, suggesting a viable path for the cleaner production of this compound. google.com
Another avenue of green synthesis is the use of solid acid catalysts and alternative nitrating agents to replace corrosive liquid acids. acs.org Catalysts such as modified mixed-metal oxides are being investigated for aromatic nitration, offering the potential for easier separation and recyclability. acs.org Furthermore, photocatalytic methods , which utilize light energy to drive chemical reactions, are gaining traction for the synthesis of nitroaromatic compounds. cambridge.orgstudylib.net These light-induced conversions could offer milder reaction conditions and unique selectivities.
| Synthesis Protocol | Key Advantages | Challenges for this compound |
| Continuous Flow Nitration | Enhanced safety, improved heat transfer, higher yields, process automation. rsc.orgvapourtec.com | Optimization of flow parameters (residence time, temperature, reagent stoichiometry) for specific isomer formation. |
| Solid Acid Catalysis | Catalyst recyclability, reduced corrosive waste, potential for high selectivity. acs.org | Catalyst deactivation, mass transfer limitations, and catalyst design for the specific substrate. |
| Photocatalytic Synthesis | Use of renewable energy (light), mild reaction conditions, potential for novel reaction pathways. cambridge.orgstudylib.net | Catalyst efficiency, substrate scope, and scaling up of photochemical reactors. |
| Biocatalytic Nitration | High selectivity, environmentally benign conditions, use of renewable resources. dtic.mil | Enzyme discovery and engineering, substrate specificity, and process scalability. |
Advanced Computational Modeling for Precise Reaction Pathway Prediction
A deeper, molecular-level understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the discovery of new functionalities. Advanced computational modeling , particularly Density Functional Theory (DFT), is a powerful tool for achieving this. researchgate.netmdpi.com
DFT calculations can be employed to elucidate the intricate details of electrophilic aromatic substitution reactions, predicting the regioselectivity of nitration on the dichlorotoluene precursor. researchgate.net By modeling the transition states and reaction intermediates, researchers can gain insights into the factors that govern the formation of the desired isomer over others. Such studies have been conducted on related molecules like nitrobenzene (B124822) and dichloronitrobenzofuroxan, providing a framework for investigating this compound. researchgate.netmdpi.com
Furthermore, computational models can predict the reactivity of this compound in subsequent reactions, such as nucleophilic aromatic substitution. nih.gov These models can help in understanding how the electronic properties conferred by the chloro, methyl, and nitro groups influence the molecule's reactivity at different positions. This predictive capability can guide experimental efforts, saving time and resources in the laboratory.
| Computational Method | Application in Studying this compound | Potential Insights |
| Density Functional Theory (DFT) | Elucidation of nitration reaction mechanisms and prediction of regioselectivity. researchgate.net | Understanding the electronic and steric effects of substituents on the aromatic ring. |
| Transition State Theory | Calculation of activation energies for various reaction pathways. | Identification of the most favorable conditions for desired product formation. |
| Molecular Dynamics (MD) Simulations | Modeling the behavior of the molecule in different solvent environments. | Insights into solvent effects on reaction rates and selectivity. |
Exploration of Novel Reaction Chemistries and Functional Group Interconversions
The existing functional groups on this compound—two chlorine atoms, a methyl group, and a nitro group—offer a rich platform for exploring novel reaction chemistries and functional group interconversions. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA r) , allowing for the selective replacement of the chlorine atoms with other functionalities. nih.govquizlet.com Future research could focus on expanding the repertoire of nucleophiles used in these reactions to introduce a wide array of chemical moieties, leading to new derivatives with potentially valuable properties.
The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast landscape of subsequent chemical modifications. surendranatheveningcollege.com The resulting aniline (B41778) derivative can be a precursor to diazonium salts, which are versatile intermediates for introducing a variety of substituents onto the aromatic ring. Moreover, the selective reduction of the nitro group in the presence of the chloro substituents, or vice versa, presents an interesting challenge and a potential avenue for developing novel selective reduction methodologies.
The methyl group also offers a handle for functionalization through, for example, free-radical halogenation, which could then be followed by nucleophilic substitution to introduce further diversity into the molecular structure. The interplay of these functional groups and the development of selective transformations will be a key area of future research.
Integration into Supramolecular Chemistry and Advanced Materials Research
The unique combination of functional groups in this compound makes it an intriguing building block for supramolecular chemistry and the design of advanced materials. The chlorine atoms can participate in halogen bonding , a non-covalent interaction that has emerged as a powerful tool for directing the self-assembly of molecules into well-defined architectures. nih.govmdpi.comnih.gov The nitro group, with its polarized nature, can also engage in specific intermolecular interactions.
By strategically designing molecules that incorporate the this compound scaffold, researchers could create novel liquid crystals, gels, and other soft materials with tailored properties. The ability to control the assembly of these molecules through non-covalent interactions is a key goal in modern materials science.
Furthermore, halogenated nitroaromatic compounds are precursors in the synthesis of energetic materials and specialty polymers. europa.eunih.gov The specific substitution pattern of this compound could be exploited to synthesize new materials with unique thermal, optical, or electronic properties. For instance, derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs) or as building blocks for microporous polymers with applications in gas storage or separation.
| Research Area | Role of this compound | Potential Applications |
| Supramolecular Chemistry | Building block for self-assembling systems via halogen bonding and other non-covalent interactions. nih.govmdpi.com | Development of molecular sensors, stimuli-responsive materials, and crystalline co-crystals. |
| Advanced Polymers | Monomer or precursor for specialty polymers with tailored properties. | High-performance plastics, materials with specific thermal or flame-retardant properties. |
| Organic Electronics | Core structure for the synthesis of new organic semiconductors or dopants. | Components in OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). |
| Energetic Materials | Precursor for the synthesis of novel energetic compounds. europa.eu | Development of new explosives or propellants with tailored sensitivity and performance. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying 1,3-dichloro-5-methyl-2-nitrobenzene?
- Methodology : The synthesis typically involves nitration and halogenation of substituted toluene derivatives. Purification is achieved via recrystallization using solvents like ethanol or dichloromethane, followed by vacuum filtration. High-performance liquid chromatography (HPLC) with C18 columns can validate purity (>95%) . Safety protocols, including fume hood use and impervious gloves, are critical due to nitro and chloro group reactivity .
Q. How can researchers characterize the compound’s structural identity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra identify substituent positions (e.g., methyl at C5, nitro at C2) and confirm regioselectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 206.02 (CHClNO) .
- Melting Point Analysis : A sharp melting point (63–64°C) indicates purity .
Q. What safety protocols are essential for handling this compound?
- Methodology : Use engineering controls (closed-system reactors, local exhaust ventilation) and personal protective equipment (PPE), including safety goggles, impervious gloves, and lab coats. In case of inhalation, move to fresh air and seek medical attention. Store in airtight containers away from reducing agents to prevent decomposition .
Q. What analytical standards are available for comparative studies?
- Methodology : Commercial standards (e.g., 1,3-dichloro-5-nitrobenzene solutions) are used for calibration in gas chromatography (GC) or liquid chromatography–mass spectrometry (LC-MS). Cross-reference with spectral libraries (e.g., ChemSpider) to validate peaks .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to buffers (pH 3–9) at 40–60°C for 1–4 weeks. Monitor degradation via UV-Vis spectroscopy at λmax ~270 nm and confirm byproduct formation using LC-MS .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
- Methodology : Grow single crystals via slow evaporation of a saturated dichloromethane solution. Collect diffraction data using a Bruker D8 QUEST diffractometer. Refine structures with SHELXL, focusing on bond angles (e.g., Cl–C–N torsion angles) and packing interactions. Deposit data in the Cambridge Structural Database (CSD) for public access .
Q. How to address contradictions in spectral data during structure elucidation?
- Methodology :
- Iterative Analysis : Compare NMR/IR data with computational predictions (e.g., density functional theory (DFT) using Gaussian 16).
- Cross-Validation : Use multiple techniques (e.g., 2D NMR, X-ray) to confirm substituent positions. For example, NOESY correlations can distinguish between para and meta chloro groups .
Q. What experimental designs are optimal for assessing antibacterial activity?
- Methodology :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 0.5–128 μg/mL).
- Mechanistic Studies : Perform time-kill assays and synergism tests with β-lactam antibiotics. Validate membrane disruption via fluorescence microscopy with propidium iodide .
Q. How can computational modeling predict reactivity in substitution reactions?
- Methodology : Use quantum mechanical calculations (e.g., Hartree-Fock or M06-2X functional) to map electrostatic potential surfaces (EPS) and identify electrophilic sites (e.g., nitro group meta to methyl). Validate predictions with kinetic studies using nucleophiles (e.g., thiols) .
Q. What advanced techniques identify degradation pathways in environmental matrices?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
